molecular formula C10H18N4O B11637209 (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide

(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide

Cat. No.: B11637209
M. Wt: 210.28 g/mol
InChI Key: GLABUMKWRLMDDY-CMDGGOBGSA-N
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Description

(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of a suitable cyano compound with a dimethylamino propylamine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted products.

Scientific Research Applications

(2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide involves its interaction with specific molecular targets. The cyano group and dimethylamino group play crucial roles in binding to these targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-{[3-(methylamino)propyl]amino}but-2-enamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2E)-2-cyano-3-{[3-(ethylamino)propyl]amino}but-2-enamide: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group in (2E)-2-cyano-3-{[3-(dimethylamino)propyl]amino}but-2-enamide imparts unique chemical properties, such as increased basicity and nucleophilicity

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

(E)-2-cyano-3-[3-(dimethylamino)propylamino]but-2-enamide

InChI

InChI=1S/C10H18N4O/c1-8(9(7-11)10(12)15)13-5-4-6-14(2)3/h13H,4-6H2,1-3H3,(H2,12,15)/b9-8+

InChI Key

GLABUMKWRLMDDY-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C(/C#N)\C(=O)N)/NCCCN(C)C

Canonical SMILES

CC(=C(C#N)C(=O)N)NCCCN(C)C

Origin of Product

United States

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